

# Physical characteristics of 1-Chloro-3-(2-nitrovinyl)benzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B3022067

[Get Quote](#)

## Technical Guide: 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Chloro-3-(2-nitrovinyl)benzene**, a substituted nitrostyrene, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the chloro and nitrovinyl functional groups on the benzene ring imparts unique electronic properties, making it a versatile precursor for the synthesis of various heterocyclic compounds and a candidate for biological evaluation. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and potential biological activities of (E)-**1-Chloro-3-(2-nitrovinyl)benzene**, the more stable trans isomer.

### Chemical Identity and Physical Properties

The fundamental identifying characteristics of (E)-**1-Chloro-3-(2-nitrovinyl)benzene** are summarized below. While specific experimental data for some physical properties are not readily available in the literature, closely related compounds provide valuable reference points.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	183.59 g/mol	[1]
CAS Number	37888-03-2 (for the (E)-isomer)	[1]
Appearance	Expected to be a crystalline solid at room temperature, similar to other nitrostyrene derivatives.	
Melting Point	Data not available. For comparison, the related compound 1-chloro-3-nitrobenzene has a melting point of 43-47 °C.	
Boiling Point	Data not available. For comparison, the related compound 1-chloro-3-nitrobenzene has a boiling point of 236 °C.	
Solubility	Expected to be soluble in common organic solvents like ethanol, chloroform, and ethyl acetate, with low solubility in water, similar to other nitrostyrenes.	
Storage Temperature	2-8°C	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Chloro-3-(2-nitrovinyl)benzene**.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- The  $^1\text{H}$  NMR spectrum of (E)-**1-Chloro-3-(2-nitrovinyl)benzene** would show characteristic signals for the vinyl and aromatic protons. The coupling constant between the two vinyl protons is expected to be large ( $\sim 13\text{-}16\text{ Hz}$ ), which is indicative of the trans configuration.

$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):

- The  $^{13}\text{C}$  NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the nitrovinyl group and the aromatic ring would be influenced by the electron-withdrawing nature of the nitro and chloro groups.

IR (Infrared) Spectroscopy:

- The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (around  $1520\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ ) and the carbon-carbon double bond of the vinyl group (around  $1640\text{ cm}^{-1}$ ).

Mass Spectrometry:

- The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound ( $183.59\text{ g/mol}$ ). The isotopic pattern of the molecular ion peak, due to the presence of a chlorine atom ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), would be a key identifying feature.

## Synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene

The most common and efficient method for the synthesis of (E)-**1-Chloro-3-(2-nitrovinyl)benzene** is the Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.

## Experimental Protocol: Henry Reaction

This protocol outlines a general procedure for the synthesis of (E)-**1-Chloro-3-(2-nitrovinyl)benzene**.

Reagents and Materials:

- 3-Chlorobenzaldehyde

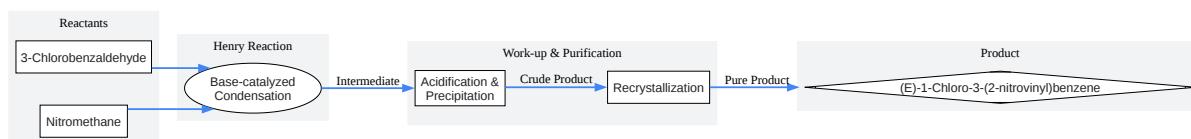
- Nitromethane
- A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like ammonium acetate)
- A suitable solvent (e.g., methanol, ethanol)
- Hydrochloric acid (for neutralization)
- Ice
- Recrystallization solvent (e.g., ethanol, isopropanol)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol).
- **Addition of Nitromethane:** Add an equimolar amount or a slight excess of nitromethane to the solution.
- **Cooling:** Cool the reaction mixture in an ice bath to 0-5 °C.
- **Base Addition:** While maintaining the low temperature and stirring vigorously, slowly add a solution of the base (e.g., aqueous sodium hydroxide) dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.

- Reaction: After the addition of the base is complete, continue stirring the reaction mixture at a low temperature for a specified period (typically 1-3 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up:
  - Once the reaction is complete, carefully acidify the reaction mixture by pouring it into a beaker containing ice and a slight excess of hydrochloric acid. This will protonate the intermediate and precipitate the product.
  - Stir the mixture for a short period to ensure complete precipitation.
- Isolation:
  - Collect the crude product by vacuum filtration using a Büchner funnel.
  - Wash the solid product with cold water to remove any inorganic salts.
- Purification:
  - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure (E)-1-Chloro-3-(2-nitrovinyl)benzene as a crystalline solid.<sup>[2]</sup>

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (E)-**1-Chloro-3-(2-nitrovinyl)benzene** via the Henry reaction.

## Biological Activity and Potential Applications

Substituted nitrostyrenes are recognized for their broad spectrum of biological activities, which are primarily attributed to their electrophilic nature. The electron-withdrawing nitro group makes the  $\beta$ -carbon of the vinyl group susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes.

### Antimicrobial and Antifungal Activity

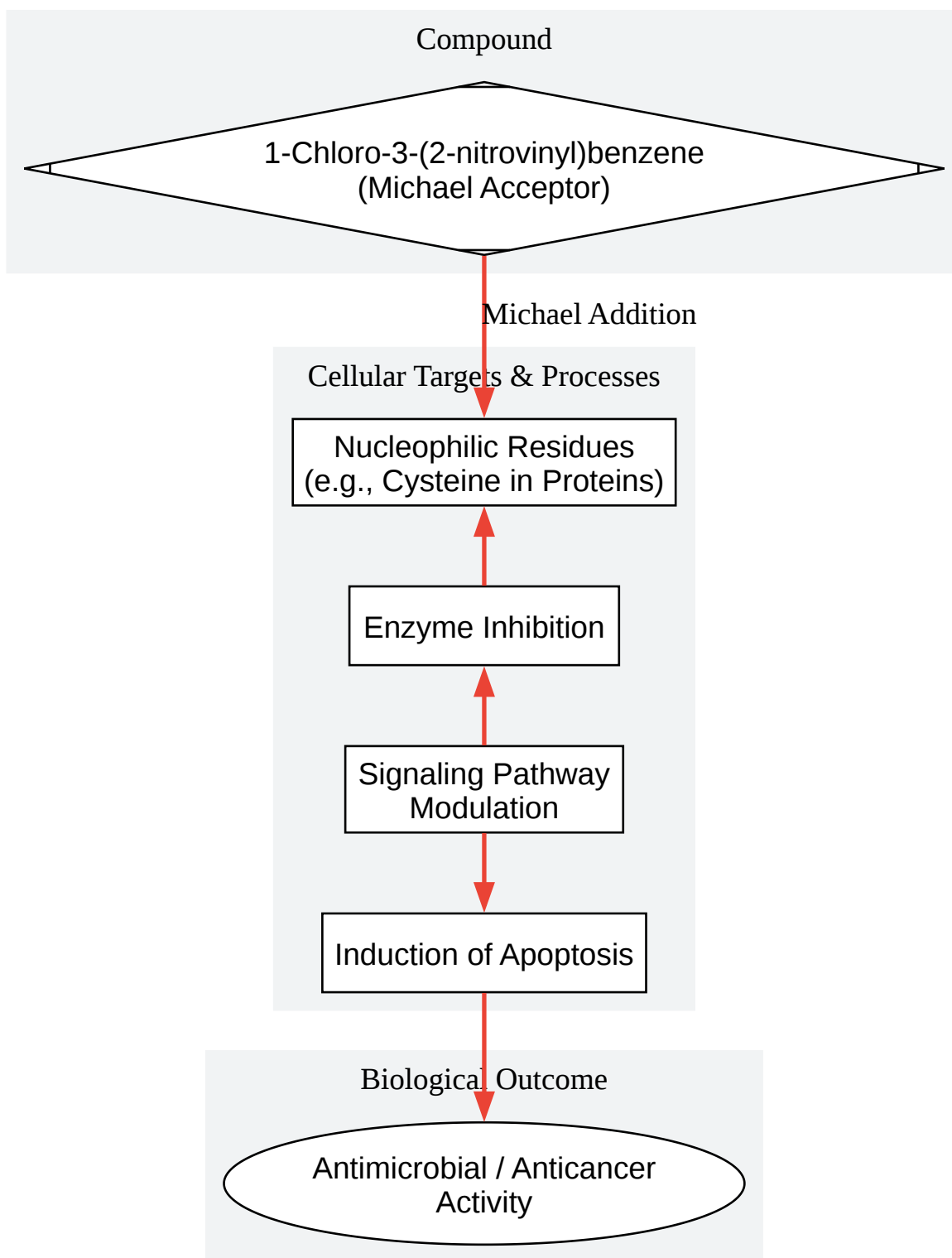
Nitrostyrene derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[3][4] The presence of a halogen, such as chlorine, on the benzene ring can modulate this activity. While specific studies on **1-Chloro-3-(2-nitrovinyl)benzene** are limited, related compounds have shown efficacy against various bacterial and fungal strains. The proposed mechanism of action involves the inhibition of essential enzymes or disruption of cell wall integrity.[5]

### Anticancer Activity

A growing body of research highlights the anticancer properties of nitrostyrenes.[6][7][8] Studies on related compounds suggest that the pro-apoptotic and antitumor effects are linked to the nitrostyrene moiety.[6] It has been observed that substitutions at the 2- or 3-position of the benzene ring can enhance the cytotoxic activity of these compounds.[6] The mechanism of action is thought to involve the induction of apoptosis through various cellular pathways.

### Potential Signaling Pathway Modulation

The electrophilic nature of nitrostyrenes allows them to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This reactivity can lead to the modulation of various signaling pathways. While the specific pathways affected by **1-Chloro-3-(2-nitrovinyl)benzene** have not been elucidated, nitrostyrenes, in general, are known to interact with and inhibit enzymes involved in cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for the biological activity of **1-Chloro-3-(2-nitrovinyl)benzene**.

## Conclusion

**1-Chloro-3-(2-nitrovinyl)benzene** is a synthetically accessible compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its physical and chemical properties, coupled with the known biological activities of related nitrostyrenes, make it a promising scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. (E)-1-Chloro-2-(2-nitrovinyl)benzene | C<sub>8</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 5369313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5.  $\beta$ -Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRANS-3-CHLORO-BETA-NITROSTYRENE | 37888-03-2 [amp.chemicalbook.com]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]



- To cite this document: BenchChem. [Physical characteristics of 1-Chloro-3-(2-nitrovinyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022067#physical-characteristics-of-1-chloro-3-2-nitrovinyl-benzene]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)